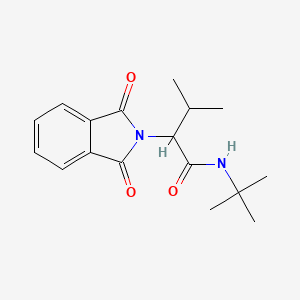
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide, also known as TDZ, is a synthetic compound that belongs to the class of cytokinins. Cytokinins are plant hormones that play a crucial role in regulating plant growth and development. TDZ has been widely used in plant tissue culture and has shown promising results in plant regeneration, organogenesis, and somatic embryogenesis.
Mécanisme D'action
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide acts by binding to the cytokinin receptors in plants, which leads to the activation of downstream signaling pathways. This compound has a higher affinity for the cytokinin receptors than other cytokinins, which makes it a potent cytokinin. This compound has also been shown to inhibit the activity of auxin transporters, which leads to increased cytokinin levels and promotes plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to promote shoot and root regeneration, callus formation, and somatic embryogenesis in various plant species. This compound has also been shown to improve the quality and yield of crops such as tomato, grape, and apple. Additionally, this compound has been shown to enhance the production of secondary metabolites such as anthocyanins and flavonoids in plants.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has several advantages over other cytokinins such as benzyladenine and kinetin. This compound has a higher affinity for the cytokinin receptors, which makes it a more potent cytokinin. This compound also induces a higher frequency of somatic embryogenesis and callus formation in plants. However, this compound has some limitations in lab experiments. This compound is expensive compared to other cytokinins, which makes it less accessible for researchers. This compound is also unstable in solution and requires careful handling and storage.
Orientations Futures
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has shown promising results in plant tissue culture and has several potential applications in agriculture and biotechnology. Future research could focus on developing more cost-effective synthesis methods for this compound and optimizing the concentration and application methods for different plant species. Additionally, this compound could be used in combination with other plant growth regulators to enhance plant growth and development. Further studies could also investigate the potential of this compound in improving the production of secondary metabolites in plants.
Méthodes De Synthèse
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can be synthesized by reacting 2-nitrobenzaldehyde with tert-butylamine, followed by reduction with sodium borohydride and acylation with 3-methylbutanoyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has been extensively used in plant tissue culture as a substitute for other cytokinins such as benzyladenine and kinetin. This compound has been shown to induce shoot and root regeneration, somatic embryogenesis, and callus formation in various plant species. This compound has also been used in micropropagation of endangered and economically important plant species. Additionally, this compound has been used in genetic transformation studies to develop transgenic plants.
Propriétés
IUPAC Name |
N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)13(14(20)18-17(3,4)5)19-15(21)11-8-6-7-9-12(11)16(19)22/h6-10,13H,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJRJFLZSRBUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)
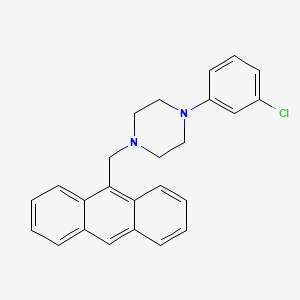
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)
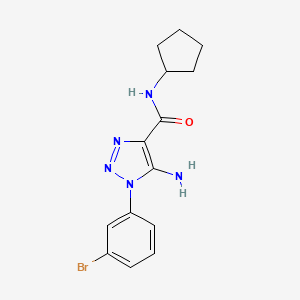
![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)
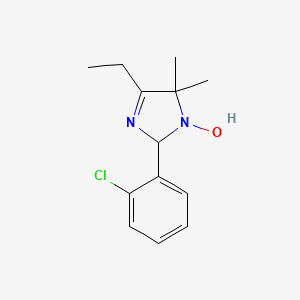
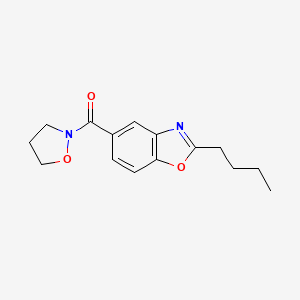
![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)

![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)
